3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Description
This compound belongs to the benzotriazole-benzamide class, characterized by a benzotriazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 4. The benzamide moiety is functionalized with 3,4-dimethoxy groups, distinguishing it from analogs with alternative substitution patterns.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-11-19-20(26-27(25-19)16-6-8-17(29-2)9-7-16)13-18(14)24-23(28)15-5-10-21(30-3)22(12-15)31-4/h5-13H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPBARVIWCKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and toxicological profiles based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.49 g/mol. The structure features a benzamide core substituted with methoxy and benzotriazole moieties, which contribute to its biological properties.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that certain benzotriazole compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin (MRSA) .
The compound may share similar antimicrobial properties due to its structural components. In vitro tests are necessary to evaluate its effectiveness against various pathogens.
Anticancer Potential
Benzotriazole derivatives have been investigated for their anticancer properties. For example, some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
A detailed investigation into the specific effects of this compound on cancer cell lines could provide insight into its potential as an anticancer agent.
Toxicological Profile
Toxicity assessments are crucial for understanding the safety profile of any new compound. Preliminary data suggests that some benzotriazole derivatives may exhibit toxic effects in certain animal models. For instance, studies have reported liver toxicity associated with long-term exposure to similar compounds .
The acute toxicity levels for related compounds indicate that they can be harmful if ingested or inhaled. Therefore, it is essential to conduct comprehensive toxicity studies on this specific compound to determine its safety for potential therapeutic use.
Data Table: Summary of Biological Activities
Case Study 1: Antibacterial Activity
A study conducted on various benzotriazole derivatives revealed that compounds with specific substitutions exhibited potent antibacterial activity against clinical strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 μg/mL for the most effective derivatives .
Case Study 2: Anticancer Effects
In a separate investigation into the anticancer properties of benzotriazole derivatives, researchers found that certain compounds could significantly inhibit the growth of breast cancer cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial function .
Comparison with Similar Compounds
Key Structural Features :
- Benzotriazole core : Enhances stability and π-π interactions, critical for binding to biological targets or materials matrices .
- 3,4-Dimethoxybenzamide : The electron-donating methoxy groups at positions 3 and 4 on the benzamide ring may influence solubility, electronic properties, and receptor affinity.
- 4-Methoxyphenyl substituent : Introduces steric and electronic effects, modulating interactions with enzymes or other macromolecules .
Structural Variations and Their Impacts
The following table summarizes key analogs and their distinguishing features:
Electronic and Solubility Profiles
- Methoxy vs.
- Hydrophobic Substituents : Ethyl or methyl groups (e.g., in ) reduce solubility but enhance membrane permeability, favoring pharmacokinetics in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
